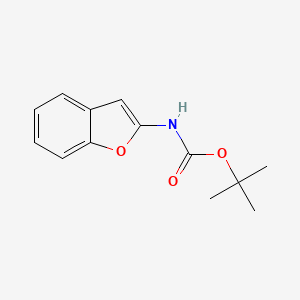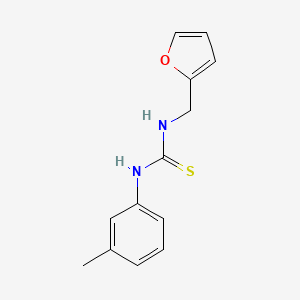![molecular formula C14H12FN3O3 B2588812 N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-methyl-1,3-oxazole-4-carboxamide CAS No. 2223744-87-2](/img/structure/B2588812.png)
N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-methyl-1,3-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-methyl-1,3-oxazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-methyl-1,3-oxazole-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been found to interact with the GABA receptor, which plays a crucial role in the regulation of neuronal activity. It has also been found to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-methyl-1,3-oxazole-4-carboxamide has been found to have several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been found to have anticonvulsant effects, reducing the frequency and severity of seizures in animal models of epilepsy. Additionally, it has been found to have anxiolytic effects, reducing anxiety in animal models of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-methyl-1,3-oxazole-4-carboxamide in lab experiments include its potent anti-inflammatory and analgesic effects, making it a useful tool for studying the inflammatory response and pain pathways in the body. However, its limitations include its potential toxicity and side effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-methyl-1,3-oxazole-4-carboxamide. One potential direction is the further study of its mechanism of action, which may lead to the development of more effective drugs for the treatment of various diseases. Another potential direction is the study of its potential as a diagnostic tool for certain diseases. Additionally, the development of more efficient and cost-effective synthesis methods for this compound may lead to its wider use in scientific research.
Métodos De Síntesis
The synthesis of N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-methyl-1,3-oxazole-4-carboxamide involves the reaction of 4-fluorophenylacetic acid with 2-amino-3-methylbutanoic acid to form an intermediate compound. This intermediate compound is then reacted with 2-bromo-5-methyl-1,3-oxazole to form the final product. The synthesis method has been optimized and modified to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-methyl-1,3-oxazole-4-carboxamide has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the treatment of various diseases. It has also been studied for its potential as a diagnostic tool for certain diseases.
Propiedades
IUPAC Name |
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-5-methyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O3/c1-8-12(16-7-21-8)13(19)17-11-6-18(14(11)20)10-4-2-9(15)3-5-10/h2-5,7,11H,6H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDBQSOPBILNID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)NC2CN(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-methyl-1,3-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2588730.png)
![1-[(2-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2588731.png)






![4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole](/img/structure/B2588745.png)
![1-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2588747.png)

![5-Ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2588749.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide](/img/no-structure.png)